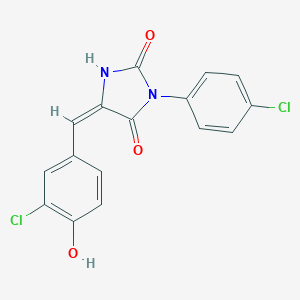![molecular formula C17H14N2O2S B305774 (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305774.png)
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. BMMD has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.
Mechanism of Action
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In diabetes research, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In inflammation research, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, reduction of inflammation and oxidative stress, and modulation of gene expression.
Advantages and Limitations for Lab Experiments
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential use in treating various diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including:
1. Further studies on the mechanism of action of this compound, including its effects on gene expression and signaling pathways.
2. Studies on the potential use of this compound in combination with other anticancer, antidiabetic, or anti-inflammatory agents.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its distribution, metabolism, and excretion.
4. Studies on the potential use of this compound in animal models of cancer, diabetes, and inflammation.
5. Studies on the potential use of this compound in clinical trials for the treatment of cancer, diabetes, and inflammation.
In conclusion, this compound is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound exhibits various biochemical and physiological effects, making it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Synthesis Methods
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of benzylamine with 2-bromoacetyl pyridine to form the intermediate compound, which is then reacted with thiosemicarbazide to form this compound. This synthesis method has been optimized for high yield and purity of this compound.
Scientific Research Applications
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. In inflammation research, this compound has been found to reduce inflammation and oxidative stress, making it a potential anti-inflammatory agent.
properties
Molecular Formula |
C17H14N2O2S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2S/c1-12-6-5-9-14(18-12)10-15-16(20)19(17(21)22-15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |
InChI Key |
HDCJGWBYBBLTDR-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)
![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)